C=S vs. C=O Bond Dissociation Energy and Reactivity
The C=S bond in the thiobenzaldehyde moiety has a measured bond dissociation energy (D298) of 132 ± 2 kcal/mol for the parent H₂C=S system, compared to 179.0 ± 0.4 kcal/mol for H₂C=O, representing a 47 kcal/mol (26%) reduction in bond strength . This difference extends to aromatic thiocarbonyls, where the π C=S bond strength (≈52 kcal/mol) is approximately 35 kcal/mol weaker than the π C=O bond (≈87 kcal/mol) . For the target compound, this means the terminal C=S group is substantially more electrophilic and reactive toward nucleophiles, dienes, and photochemical activation than the corresponding benzaldehyde analog 4-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]benzaldehyde. The C=S bond length (≈1.6 Å) is also considerably longer than C=O (≈1.25 Å), contributing to weaker π-orbital overlap and altered frontier molecular orbital energies .
| Evidence Dimension | Bond dissociation energy (D298, kcal/mol) |
|---|---|
| Target Compound Data | C=S: 132 ± 2 kcal/mol (thiobenzaldehyde class, H₂C=S model); π C=S ≈ 52 kcal/mol |
| Comparator Or Baseline | C=O: 179.0 ± 0.4 kcal/mol (benzaldehyde class, H₂C=O model); π C=O ≈ 87 kcal/mol |
| Quantified Difference | ΔD298 = 47 kcal/mol (26% reduction); Δπ bond strength ≈ 35 kcal/mol (40% reduction) |
| Conditions | Gas-phase computational (CCSD, CBS-QB3, CBS-APNO) and experimental thermochemical data; aromatic extrapolation supported by force constant and bond length trends |
Why This Matters
This 47 kcal/mol bond strength deficit makes the thiobenzaldehyde group uniquely suited for applications requiring controlled C=S cleavage (e.g., H₂S photorelease, cycloaddition chemistry) where oxygen analogs are inert under equivalent conditions.
